N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic acetamide derivative featuring a benzo[b][1,4]thiazepine core substituted with a 4-methoxyphenyl group at position 2 and an N-(2,4-difluorophenyl)acetamide moiety. The compound’s structure integrates a seven-membered thiazepine ring, which distinguishes it from smaller heterocyclic analogs like triazoles or thiadiazoles.
Key structural attributes include:
- 4-Methoxyphenyl substituent: Enhances electron-donating properties, influencing reactivity and pharmacokinetics.
- 2,4-Difluorophenyl acetamide: Introduces lipophilicity and fluorine-mediated metabolic stability.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3S/c1-31-17-9-6-15(7-10-17)22-13-24(30)28(20-4-2-3-5-21(20)32-22)14-23(29)27-19-11-8-16(25)12-18(19)26/h2-12,22H,13-14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODJYHYKVVMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N4O3 |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 932499-05-3 |
| Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity :
- Antimicrobial Effects :
-
Anti-inflammatory Properties :
- Compounds in this class have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Anticancer Efficacy :
A study on related thiazepine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . -
Antimicrobial Screening :
In a comparative study of various thiazepine derivatives, one compound showed a 70% reduction in bacterial growth against Staphylococcus aureus at a concentration of 50 µg/mL . This suggests that the compound may have broad-spectrum antimicrobial potential. -
Mechanistic Insights :
Research into the mechanism of action indicated that related compounds might inhibit specific enzymes involved in cancer progression and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS: 863004-99-3)
- Structural Similarities : Shares the benzo[b][1,4]thiazepin-4-one core and acetamide side chain.
- Key Differences :
- Substitutes 4-methoxyphenyl with a furan-2-yl group, reducing electron-donating capacity.
- Replaces 2,4-difluorophenyl with 4-ethoxyphenyl, increasing lipophilicity (ethoxy vs. methoxy).
- Molecular Weight : 422.5 g/mol (vs. target compound’s estimated ~450–460 g/mol due to methoxy and difluoro groups) .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Similarities : Contains an acetamide group and fluorophenyl substituent.
- Key Differences: Features a five-membered 1,3,4-thiadiazole ring instead of a seven-membered thiazepine.
- Biological Relevance : Thiadiazoles are associated with antimicrobial and antitumor activities, suggesting divergent applications compared to thiazepines .
Substituent Effects on Bioactivity
Antiexudative Acetamide Derivatives
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The triazole-thioether scaffold highlights the role of sulfur and nitrogen atoms in modulating inflammation .
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Structural Features : Integrates a thiazole-pyrazole hybrid core with nitro and chlorophenyl groups.
- Activity : Demonstrates broad-spectrum biological activity, including antimicrobial properties, attributed to the electron-withdrawing nitro group and halogenated aryl motifs .
Spectral Data
- IR Spectroscopy: Target Compound: Expected C=O stretches (~1680 cm⁻¹ for acetamide and thiazepinone) and absence of C=S bands (unlike triazole-thiones in ) . Triazole-Thiones (e.g., Compounds [7–9]): Show νC=S at 1247–1255 cm⁻¹ and lack νC=O, confirming tautomeric forms .
- NMR: The 2,4-difluorophenyl group in the target compound would produce distinct splitting patterns compared to mono-fluorinated or non-halogenated analogs.
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
